4-Piperidinoanilina clorhidrato

Descripción general

Descripción

4-Piperidinoaniline hydrochloride is an organic compound with the chemical formula C11H16N2.ClH. It is characterized by the presence of both piperidine and aniline functional groups. This compound is widely used in the pharmaceutical industry as a building block for the synthesis of various drugs, including antihistamines and local anesthetics . Additionally, it has been studied for its potential antitumor and antibacterial properties .

Aplicaciones Científicas De Investigación

Drug Development

4-Piperidinoaniline hydrochloride is utilized in the synthesis of several biologically active compounds. Its derivatives have been explored for their potential in treating various conditions, including cancer and neurological disorders. For instance:

- Kinase Inhibitors : This compound has been linked to the development of small molecule kinase inhibitors, which play a crucial role in cancer therapy. The structure-activity relationship (SAR) studies indicate that modifications to the piperidinoaniline structure can enhance selectivity and potency against specific kinases involved in tumor growth .

- Antimalarial Agents : Research has demonstrated that derivatives of 4-piperidinoaniline exhibit promising antimalarial activity. The introduction of various substituents on the phenyl ring significantly influences their efficacy against Plasmodium falciparum, with certain compounds showing EC50 values in the nanomolar range .

Organic Synthesis

The compound is also employed as a key intermediate in organic synthesis, facilitating the production of complex molecules. Some notable applications include:

- Synthesis of Propargylamines : 4-Piperidinoaniline hydrochloride can be used as an amine component in copper-catalyzed reactions, leading to the formation of propargylamines, which are valuable for asymmetric synthesis .

- Nanotechnology Applications : Recent studies have explored the use of 4-piperidinoaniline derivatives in creating carbon dots for organelle imaging, showcasing its potential in biotechnological applications .

Case Study 1: Kinase Inhibitor Development

A study focusing on the development of selective kinase inhibitors derived from 4-piperidinoaniline highlighted its effectiveness against epidermal growth factor receptor (EGFR) mutations common in non-small cell lung cancer (NSCLC). The research demonstrated that modifications to the piperidine ring could enhance binding affinity and selectivity towards mutated forms of EGFR, suggesting a pathway for targeted cancer therapies .

Case Study 2: Antimalarial Compounds

In another investigation, researchers synthesized a series of 4-piperidinoaniline derivatives to evaluate their antimalarial properties. The findings revealed that specific substitutions on the phenyl group significantly improved activity against drug-resistant strains of malaria, underscoring the compound's potential as a lead structure for new antimalarial drugs .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Pharmaceutical Development | Kinase inhibitors for cancer treatment | Enhanced selectivity against EGFR mutations |

| Antimalarial agents | Effective against resistant Plasmodium strains | |

| Organic Synthesis | Propargylamine synthesis | Valuable for asymmetric synthesis |

| Nanotechnology (carbon dots) | Potential for organelle imaging |

Mecanismo De Acción

Target of Action

It’s structurally similar compound, 4-piperidino-piperidine, has been found to interact withLiver carboxylesterase 1 in humans . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics.

Mode of Action

It’s structurally similar compound, biperiden, is known to work as acompetitive antagonist of acetylcholine at cholinergic receptors in the corpus striatum, which helps restore the balance .

Biochemical Pathways

It’s structurally similar compound, 4-piperidone, is known to be involved in the synthesis of various tertiary propargylamines through a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate .

Result of Action

It’s structurally similar compound, 4-piperidone, is known to afford the corresponding tertiary propargylamines in useful yields .

Action Environment

It’s structurally similar compound, 4-piperidone, is known to undergo a selective cleavage of the piperidone protecting group using either ammonia/etoh or a polymer-supported scavenger amine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinoaniline hydrochloride typically involves the reaction of 4-nitroaniline with piperidine under specific conditions. . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 4-Piperidinoaniline hydrochloride involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and continuous flow reactors are common practices to enhance the production rate and minimize waste .

Análisis De Reacciones Químicas

Types of Reactions: 4-Piperidinoaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: It can be reduced to form secondary amines.

Substitution: It undergoes nucleophilic substitution reactions, where the piperidine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and alkoxides are employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted anilines and piperidines, which are valuable intermediates in pharmaceutical synthesis .

Comparación Con Compuestos Similares

- 4-Piperidinoaniline

- 4-(1-Piperidinyl)aniline

- 4-(Piperidin-1-yl)phenylamine

Comparison: 4-Piperidinoaniline hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free base counterparts . This property makes it more suitable for certain pharmaceutical applications where solubility and stability are critical factors.

Actividad Biológica

4-Piperidinoaniline hydrochloride (C11H16N2·HCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

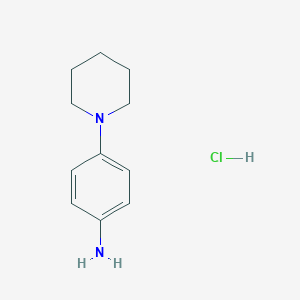

Chemical Structure and Properties

4-Piperidinoaniline hydrochloride consists of a piperidine ring attached to an aniline moiety. Its molecular structure can be represented as follows:

- Molecular Formula : C11H16N2·HCl

- Molecular Weight : 216.72 g/mol

This compound is known for its ability to interact with various biological targets, making it a candidate for drug development.

The biological activity of 4-Piperidinoaniline hydrochloride can be attributed to several mechanisms:

- Kinase Inhibition : Studies have shown that derivatives of piperidinoaniline exhibit inhibitory effects on various receptor tyrosine kinases (RTKs). These kinases play crucial roles in cell signaling pathways related to growth and proliferation. The compound has been noted for its moderate activity against multiple RTKs, which may contribute to its therapeutic effects and side effects .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models . This suggests potential applications in treating inflammatory diseases.

- Antitumor Activity : Research indicates that 4-piperidinoaniline derivatives possess antiproliferative properties against various cancer cell lines. For instance, compounds synthesized from this scaffold have shown effectiveness against MDA-MB231 (breast cancer) and PC3 (prostate cancer) cell lines, likely through mechanisms involving apoptosis induction and inhibition of angiogenic factors .

Biological Activity Data

The following table summarizes key findings related to the biological activities of 4-Piperidinoaniline hydrochloride and its derivatives:

| Activity | Target/Cell Line | Effectiveness (IC50/EC50) | Mechanism |

|---|---|---|---|

| Kinase Inhibition | Various RTKs | Sub-micromolar range | Competitive inhibition |

| Anti-inflammatory | RAW264.7 cells | IC50 not specified | Inhibition of IL-6 and TNF-α production |

| Antiproliferative | MDA-MB231, PC3 | IC50 < 10 µM | Induction of apoptosis |

| Antiviral Activity | Hepatitis C Virus (HCV) | EC50 ~ 2.57 µM | Inhibition of viral assembly |

Case Studies

- Antitumor Efficacy : A study evaluated the antiproliferative effects of several piperidinoaniline derivatives against human cancer cell lines. One notable derivative showed higher efficacy than curcumin in inhibiting cell proliferation in breast cancer models .

- Inflammation Models : In vitro experiments demonstrated that certain derivatives could significantly reduce pro-inflammatory cytokine levels in macrophage models, indicating potential for treating chronic inflammatory conditions .

- HCV Inhibition : Another study highlighted the potential use of piperidine-containing compounds as inhibitors of HCV replication. The compounds showed synergistic effects when combined with FDA-approved antiviral drugs, enhancing their efficacy against HCV .

Propiedades

IUPAC Name |

4-piperidin-1-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.ClH/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13;/h4-7H,1-3,8-9,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLYCYONEOJCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6641-28-7 | |

| Record name | NSC48825 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(piperidin-1-yl)aniline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.